molecular formula C17H14ClFN2O3 B1202217 3-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-4,5-dihydroisoxazole-5-carboxamide

3-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-4,5-dihydroisoxazole-5-carboxamide

Cat. No. B1202217
M. Wt: 348.8 g/mol
InChI Key: UNGVZHSKMJVWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-4,5-dihydroisoxazole-5-carboxamide is an anilide.

Scientific Research Applications

Synthesis and Characterization

  • A study discussed the synthesis and characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, highlighting the importance of precise identification in research chemicals. This research emphasizes the necessity of accurate characterization in the study of similar compounds (McLaughlin et al., 2016).

Crystal Structure Analysis

  • Another study focused on the synthesis, characterization, and crystal structure analysis of pyrazoline derivatives, which can provide insights into the structural aspects of similar isoxazole compounds (Jasinski et al., 2012).

Antimicrobial and Antitumour Activities

  • Research on various derivatives of similar chemical structures revealed antimicrobial and herbicidal activities, which might be applicable to the study of isoxazole compounds (Goněc et al., 2013).
  • Another study found that certain derivatives have antitumour activities, suggesting potential research applications for similar isoxazole compounds in cancer research (Hao et al., 2017).

properties

Product Name

3-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-4,5-dihydroisoxazole-5-carboxamide

Molecular Formula

C17H14ClFN2O3

Molecular Weight

348.8 g/mol

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C17H14ClFN2O3/c1-9-5-6-14(22)12(7-9)20-17(23)15-8-13(21-24-15)16-10(18)3-2-4-11(16)19/h2-7,15,22H,8H2,1H3,(H,20,23)

InChI Key

UNGVZHSKMJVWOJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2CC(=NO2)C3=C(C=CC=C3Cl)F

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2CC(=NO2)C3=C(C=CC=C3Cl)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-4,5-dihydroisoxazole-5-carboxamide
Reactant of Route 2
3-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-4,5-dihydroisoxazole-5-carboxamide
Reactant of Route 3
3-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-4,5-dihydroisoxazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
3-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-4,5-dihydroisoxazole-5-carboxamide
Reactant of Route 5
3-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-4,5-dihydroisoxazole-5-carboxamide
Reactant of Route 6
3-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-4,5-dihydroisoxazole-5-carboxamide

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